molecular formula C29H22Br2N4O4 B11536313 4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}

4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}

Cat. No.: B11536313
M. Wt: 650.3 g/mol
InChI Key: UNWSBVKWKWEKBB-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE is a synthetic organic compound characterized by the presence of bromine, nitro, and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE typically involves the following steps:

    Formation of the imine bond: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.

    Introduction of bromine and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using bromine and nitric acid, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology and Medicine

In medicinal chemistry, this compound may be investigated for its potential as a pharmacophore in the design of new drugs. Its functional groups could interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE
  • **(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE
  • **(E)-1-(4-FLUORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENYL}METHYL)-2-METHYLPHENYL]METHANIMINE

Properties

Molecular Formula

C29H22Br2N4O4

Molecular Weight

650.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-[[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-methylphenyl]methyl]-2-methylphenyl]methanimine

InChI

InChI=1S/C29H22Br2N4O4/c1-18-11-20(5-9-26(18)32-16-22-3-7-24(30)28(14-22)34(36)37)13-21-6-10-27(19(2)12-21)33-17-23-4-8-25(31)29(15-23)35(38)39/h3-12,14-17H,13H2,1-2H3

InChI Key

UNWSBVKWKWEKBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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